Cas no 21477-57-6 (L-Alanine,5-oxo-L-prolyl-L-glutaminyl-)

L-Alanine,5-oxo-L-prolyl-L-glutaminyl- structure
21477-57-6 structure
商品名:L-Alanine,5-oxo-L-prolyl-L-glutaminyl-
CAS番号:21477-57-6
MF:C13H20N4O6
メガワット:328.3211
CID:262877
PubChem ID:3084358

L-Alanine,5-oxo-L-prolyl-L-glutaminyl- 化学的及び物理的性質

名前と識別子

    • L-Alanine,5-oxo-L-prolyl-L-glutaminyl-
    • 2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid
    • Pglu-gln-ala
    • Eisenin
    • 21477-57-6
    • L-Alanine, N-(N2-(5-oxo-L-prolyl)-L-glutaminyl)-
    • NoName_1571
    • Pyroglutamyl-glutaminyl-alanine
    • DTXSID80902331
    • (2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid
    • インチ: InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)
    • InChIKey: VIPNGHPLCAMVEB-UHFFFAOYSA-N
    • ほほえんだ: NC(CCC(C(NC(C(=O)O)C)=O)NC(C1CCC(=O)N1)=O)=O

計算された属性

  • せいみつぶんしりょう: 328.1384
  • どういたいしつりょう: 328.13828437g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 521
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 168Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.4

じっけんとくせい

  • PSA: 167.69

L-Alanine,5-oxo-L-prolyl-L-glutaminyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00BHPJ-25mg
eisenin
21477-57-6 ≥ 96% (HPLC)
25mg
$135.00 2023-12-19
A2B Chem LLC
AF35367-25mg
Eisenin
21477-57-6 ≥ 96% (HPLC)
25mg
$108.00 2024-04-20

L-Alanine,5-oxo-L-prolyl-L-glutaminyl- 関連文献

L-Alanine,5-oxo-L-prolyl-L-glutaminyl-に関する追加情報

Research Brief on L-Alanine,5-oxo-L-prolyl-L-glutaminyl- (CAS: 21477-57-6): Recent Advances and Applications

L-Alanine,5-oxo-L-prolyl-L-glutaminyl-, a tripeptide derivative with the CAS number 21477-57-6, has garnered significant attention in recent years due to its potential applications in pharmaceutical and biochemical research. This compound, often referred to as a modified peptide, is structurally characterized by the presence of L-alanine, 5-oxo-L-proline (pyroglutamic acid), and L-glutamine residues. Its unique structure and biochemical properties make it a promising candidate for various therapeutic and research applications.

Recent studies have focused on the synthesis, characterization, and biological evaluation of L-Alanine,5-oxo-L-prolyl-L-glutaminyl-. One of the key advancements in this area is the development of efficient synthetic routes that enable the production of high-purity compounds. Researchers have employed solid-phase peptide synthesis (SPPS) and solution-phase methods to optimize the yield and purity of this tripeptide. These synthetic improvements are crucial for ensuring the reproducibility of studies and facilitating further investigations into its biological activities.

The biological activities of L-Alanine,5-oxo-L-prolyl-L-glutaminyl- have been explored in several contexts. Preliminary in vitro studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of glutamatergic signaling pathways. Additionally, its role in cellular metabolism and energy homeostasis has been investigated, with findings indicating possible applications in metabolic disorders. The presence of the pyroglutamic acid moiety is believed to contribute to its stability and bioavailability, enhancing its therapeutic potential.

In the realm of drug development, L-Alanine,5-oxo-L-prolyl-L-glutaminyl- has been studied as a potential precursor or intermediate for the synthesis of more complex peptides and peptidomimetics. Its structural features make it a valuable building block for designing novel therapeutics targeting various diseases, including neurodegenerative disorders and metabolic syndromes. Furthermore, recent research has explored its use as a biomarker or diagnostic tool, leveraging its unique chemical properties for detection and quantification in biological samples.

Despite these promising developments, challenges remain in fully elucidating the mechanistic pathways and therapeutic efficacy of L-Alanine,5-oxo-L-prolyl-L-glutaminyl-. Future research directions may include in vivo studies to validate its neuroprotective and metabolic effects, as well as investigations into its pharmacokinetics and toxicity profiles. Collaborative efforts between academia and industry will be essential to translate these findings into clinical applications.

In conclusion, L-Alanine,5-oxo-L-prolyl-L-glutaminyl- (CAS: 21477-57-6) represents a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent advancements in its synthesis and biological evaluation have laid the groundwork for further exploration of its therapeutic potential. Continued research in this area holds promise for the development of innovative treatments and diagnostic tools, contributing to the broader goals of improving human health and understanding complex biological systems.

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